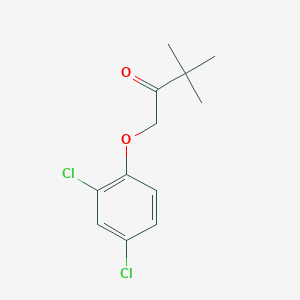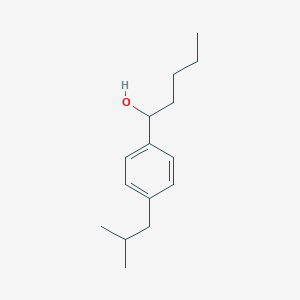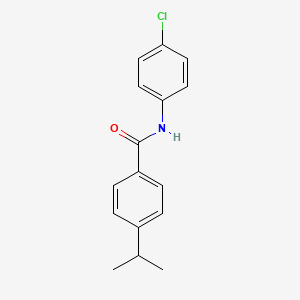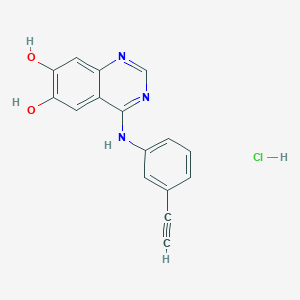![molecular formula C23H24O3 B8543642 4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid](/img/structure/B8543642.png)
4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid
Overview
Description
4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of 4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid involves multiple steps, typically starting with the preparation of the cyclopropyl and phenylethynyl intermediates. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: Researchers explore its potential as a bioactive molecule with possible therapeutic effects.
Medicine: It may be investigated for its pharmacological properties and potential as a drug candidate.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies are required to elucidate the exact mechanisms and pathways .
Comparison with Similar Compounds
Similar compounds to 4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid include other phenylethynyl derivatives and cyclopropyl-containing molecules. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[2-[3-ethyl-4-(1-propan-2-yloxycyclopropyl)phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C23H24O3/c1-4-19-15-18(6-5-17-7-10-20(11-8-17)22(24)25)9-12-21(19)23(13-14-23)26-16(2)3/h7-12,15-16H,4,13-14H2,1-3H3,(H,24,25) |
InChI Key |
NWXVQFOTHWIALB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)C(=O)O)C3(CC3)OC(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

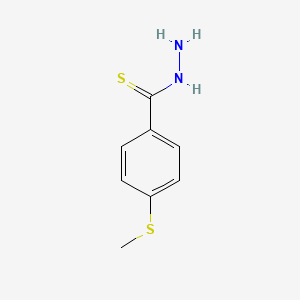
![N-phenyl-6-pyridin-3-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8543578.png)
![Carbamic acid, N-[1-[4-[2-(2-amino-3-pyridinyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-3-yl]phenyl]cyclobutyl]-, 1,1-dimethylethyl ester](/img/structure/B8543589.png)
![N-[5-(6-imidazol-1-ylpyridin-2-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8543590.png)
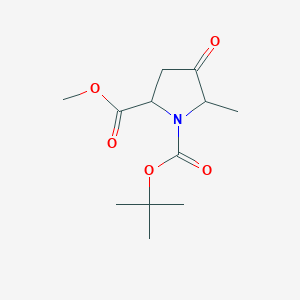
![4-Chloro-5-phenylfuro[2,3-d]pyrimidine](/img/structure/B8543604.png)
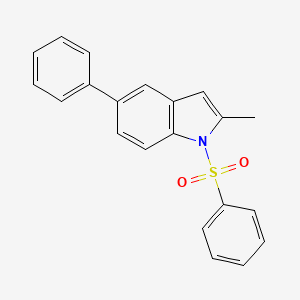
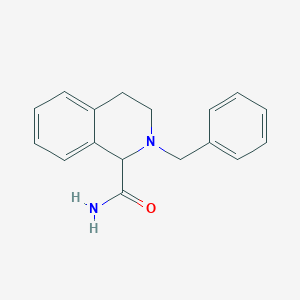
![2-{[1-(2-Methylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B8543634.png)
